Methyl 3-(3-cyanophenyl)benzoate
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Overview
Description
Methyl 3-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoic acid and contains a cyano group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-cyanophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-cyanophenyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(3-cyanophenyl)benzoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Hydrolysis: 3-(3-cyanophenyl)benzoic acid and methanol.
Reduction: Methyl 3-(3-aminophenyl)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-(3-cyanophenyl)benzoate depends on its specific application. For example, in organic synthesis, it acts as a reactant or intermediate in various chemical reactions. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functionality play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Methyl benzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-(3-Cyanophenyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 4-(3-cyanophenyl)benzoate: The position of the cyano group on the phenyl ring differs, leading to variations in chemical behavior.
Uniqueness: Methyl 3-(3-cyanophenyl)benzoate is unique due to the presence of both the ester and cyano functionalities, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
methyl 3-(3-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUESGOWAPLGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362607 |
Source
|
Record name | Methyl 3-(3-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-12-3 |
Source
|
Record name | Methyl 3-(3-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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